Methyl Myristate

Description

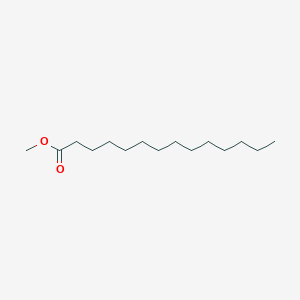

Structure

3D Structure

Propriétés

IUPAC Name |

methyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZKJZBWRNNLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027019 | |

| Record name | Methyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour | |

| Record name | Tetradecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8671 @ 20 °C, 0.870(15.5°) | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C | |

| Record name | Methyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID | |

CAS No. |

124-10-7 | |

| Record name | Methyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tetradecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9851783C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 18.5 °C | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Methyl Myristate: A Technical Guide for Laboratory Professionals

Abstract

This technical guide provides an in-depth overview of the common laboratory methods for the synthesis of methyl myristate, a fatty acid methyl ester with applications in research, pharmaceuticals, and various industries. The primary synthetic routes discussed are the Fischer esterification of myristic acid and the transesterification of myristate-rich triglycerides. This document furnishes detailed experimental protocols, a comparative analysis of reaction parameters and yields, and characteristic spectroscopic data for the synthesized compound. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound synthesis.

Introduction

This compound, also known as methyl tetradecanoate, is the methyl ester of myristic acid. Its chemical formula is CH₃(CH₂)₁₂COOCH₃. It serves as an important intermediate in organic synthesis and is utilized in the formulation of various products, including cosmetics, flavorings, and pharmaceuticals. In the context of drug development, this compound can be used as a penetration enhancer in transdermal drug delivery systems and as a component in the synthesis of more complex bioactive molecules. The efficient and reliable synthesis of high-purity this compound is therefore of significant interest. This guide details the two predominant laboratory-scale methods for its preparation: Fischer esterification and transesterification.

Synthetic Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification, commonly referred to as Fischer esterification, is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and therefore, reaction conditions are typically optimized to favor the formation of the ester product.[1]

Reaction Scheme:

Myristic Acid + Methanol ⇌ this compound + Water

The equilibrium is typically shifted towards the product side by using an excess of the alcohol (methanol) or by removing the water formed during the reaction.[1]

Commonly used acid catalysts for the Fischer esterification of myristic acid include:

-

Sulfuric Acid (H₂SO₄): A strong and effective catalyst.[2]

-

p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid.

-

Gaseous Hydrogen Chloride (HCl): Can also be used to catalyze the reaction.[3]

Transesterification

Transesterification is a process in which the ester of one alcohol is converted into the ester of another alcohol. In the context of this compound synthesis, this typically involves the reaction of a triglyceride rich in myristic acid (such as coconut oil or palm kernel oil) with methanol in the presence of a catalyst to produce methyl esters and glycerol.[4]

Reaction Scheme:

Trimyristin (from oil) + 3 Methanol ⇌ 3 this compound + Glycerol

This reaction is also an equilibrium process. An excess of methanol is used to drive the reaction towards the formation of fatty acid methyl esters.

Transesterification can be catalyzed by acids, bases, or enzymes.

-

Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and efficient catalysts for this transformation.[4][5] They are typically used in small quantities.

-

Acid Catalysts: Sulfuric acid can also be used, but the reaction is generally slower than with base catalysts.

-

Enzymatic Catalysts: Lipases can be used for a milder, more selective transesterification, though reaction times are often longer.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification and transesterification, providing a basis for comparison of the two methods.

| Parameter | Fischer Esterification | Transesterification (Base-Catalyzed) |

| Starting Material | Myristic Acid | Myristate-rich Triglyceride (e.g., Coconut Oil) |

| Reagent | Methanol | Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) |

| Catalyst Loading | 1-5% (w/w of myristic acid) | 0.5-1.5% (w/w of oil)[4] |

| Methanol to Substrate Molar Ratio | >3:1 (often used as solvent) | 6:1 to 9:1[4][5] |

| Reaction Temperature | Reflux temperature of methanol (approx. 65 °C) | 50-65 °C[4] |

| Reaction Time | 1-10 hours[1] | 1-2 hours[4] |

| Typical Yield | >90%[2][6] | >95%[4] |

| Purification Method | Neutralization, washing, drying, and distillation | Washing to remove catalyst and glycerol, drying |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from myristic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Myristic Acid (C₁₄H₂₈O₂)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve myristic acid in an excess of methanol (e.g., a 10-fold molar excess).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 2-3% of the mass of myristic acid) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: For high purity, the crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Transesterification of Coconut Oil

This protocol details the preparation of this compound from coconut oil using potassium hydroxide as a catalyst.

Materials:

-

Coconut Oil

-

Methanol (CH₃OH), anhydrous

-

Potassium Hydroxide (KOH)

-

Distilled water

-

Round-bottom flask or beaker

-

Magnetic stirrer and stir bar

-

Heating plate or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

Catalyst Preparation (Potassium Methoxide): In a dry flask, dissolve potassium hydroxide (e.g., 1 g) in methanol (e.g., 50 mL). This solution should be prepared fresh.

-

Reaction Setup: In a separate flask, heat the coconut oil (e.g., 100 g) to approximately 60 °C while stirring.

-

Reaction: Slowly add the potassium methoxide solution to the heated oil with vigorous stirring. Maintain the temperature between 55-65 °C and continue stirring for 1-2 hours.[4]

-

Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours or overnight. The mixture will separate into two layers: the upper layer is the methyl ester (biodiesel), and the lower, denser layer is glycerol.

-

Glycerol Removal: Carefully drain off the lower glycerol layer.

-

Washing: Wash the methyl ester layer with warm distilled water (approximately 20% of the ester volume) to remove any residual catalyst, soap, and methanol. Gently shake the separatory funnel and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times, or until the wash water is neutral.

-

Drying: Transfer the washed methyl ester to a clean, dry flask and heat it to about 100-110 °C for a short period to remove any residual water. Alternatively, the ester can be dried over anhydrous sodium sulfate.

-

Product: The resulting clear, yellowish liquid is this compound, along with other fatty acid methyl esters present in coconut oil. For higher purity of this compound, fractional distillation under reduced pressure would be required.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.62 (quint, 2H, -CH₂CH₂COO-), 1.26 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | 174.4 (C=O), 51.4 (-OCH₃), 34.1, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.1, 22.7, 14.1 |

| IR (neat, cm⁻¹) | ~2920, ~2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1465, ~1435 (C-H bend), ~1170 (C-O stretch)[7] |

| Mass Spectrum (EI, m/z) | 242 (M⁺), 211, 199, 143, 87, 74 (base peak)[7][8] |

Mandatory Visualizations

Fischer Esterification Pathway

Caption: Reaction pathway for Fischer esterification of myristic acid.

Base-Catalyzed Transesterification Workflow

Caption: Experimental workflow for transesterification of coconut oil.

Conclusion

This guide has outlined the principal laboratory methods for the synthesis of this compound: Fischer esterification and base-catalyzed transesterification. Both methods are effective and yield high-purity product. The choice of method may depend on the available starting materials, desired scale of reaction, and the specific equipment available in the laboratory. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important fatty acid methyl ester. Proper characterization using the spectroscopic methods detailed herein is crucial to confirm the identity and purity of the final product.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. This compound | 124-10-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. "Sodium hydroxide catalyzed coco methyl ester transesterification: a pa" by Jo Ann B. Gamba [ukdr.uplb.edu.ph]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. massbank.eu [massbank.eu]

The Multifaceted Mechanisms of Methyl Myristate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl myristate, the methyl ester of the saturated fatty acid myristic acid, is a compound with diverse biological activities. While often utilized in cosmetic and pharmaceutical formulations as an emollient and solvent, its mechanism of action at the cellular and molecular level is primarily indirect, relying on its hydrolysis to myristic acid. This guide provides an in-depth technical overview of the core mechanisms by which this compound and its active form, myristate, influence biological systems. The primary mechanism involves the enzymatic transfer of the myristoyl group to proteins, a process known as N-myristoylation, which is critical for protein localization and signal transduction. Additionally, myristate has been shown to modulate specific signaling pathways involved in cellular stress, growth, and metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: The Role of N-Myristoylation

The principal biological activity of this compound stems from its intracellular hydrolysis to myristic acid. This fatty acid then serves as a substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide range of proteins.[1][2][3][4] This irreversible modification, known as N-myristoylation, is a crucial lipid modification that influences protein function in several ways:

-

Membrane Targeting and Localization: The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, including the plasma membrane and the Golgi apparatus.[2][4] This localization is essential for their participation in signaling cascades.

-

Protein-Protein Interactions: The myristoyl group can also mediate protein-protein interactions by binding to hydrophobic pockets on other proteins.[2]

-

Signal Transduction: Many proteins involved in signal transduction, such as G-proteins and protein kinases, are myristoylated. This modification is critical for their role in cellular communication.[1][2][3]

There are two known N-myristoyltransferase isozymes in mammals, NMT1 and NMT2, which catalyze this reaction.[5] The process is highly specific for myristoyl-CoA and the N-terminal glycine of the substrate protein.[6][7]

Experimental Workflow: N-Myristoylation Assay

A general workflow to assess protein N-myristoylation is as follows:

Modulation of Key Signaling Pathways

Myristate, derived from this compound, has been shown to influence several critical signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

N-myristoylation is essential for the function of the TRIF-related adaptor molecule (TRAM), a key component of the TLR4 signaling pathway.[1][8] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.

-

Mechanism: TRAM undergoes N-myristoylation at its N-terminal glycine residue.[1][8] This lipid modification anchors TRAM to the plasma membrane and Golgi, where it can interact with TLR4.[1][8] Upon LPS stimulation, TLR4 recruits the myristoylated TRAM, which then acts as a bridging adaptor to recruit TIR-domain-containing adapter-inducing interferon-β (TRIF).[6][9][10] This TRAM-TRIF complex initiates a downstream signaling cascade leading to the activation of transcription factors like IRF3 and NF-κB, and the subsequent production of type I interferons and inflammatory cytokines.[6][9]

Cardiomyocyte Hypertrophy and Mitochondrial Dynamics

Myristate has been demonstrated to induce hypertrophy and mitochondrial fragmentation in cardiomyocytes through the upregulation of the mitochondrial E3 ubiquitin ligase MUL1.[10][11]

-

Mechanism: Exposure of cardiomyocytes to myristate leads to an increase in MUL1 protein levels.[11] MUL1 is a key regulator of mitochondrial dynamics. It promotes mitochondrial fission by stabilizing the dynamin-related protein 1 (DRP1) through SUMOylation and mediates the degradation of the mitochondrial fusion protein mitofusin 2 (MFN2) via ubiquitination.[11][12] The resulting shift towards mitochondrial fission is associated with the development of cardiomyocyte hypertrophy.[11][13]

Melanogenesis

This compound has been shown to induce melanin production in B16F10 melanoma cells.[14] The underlying mechanism is likely linked to the upregulation of key melanogenic enzymes and the modulation of associated signaling pathways.

-

Mechanism: Melanogenesis is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[15][16] The activity of MITF is modulated by upstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[14][17][18] While the precise mechanism for this compound is not fully elucidated, it is plausible that its metabolite, myristic acid, influences these pathways, leading to increased MITF expression and subsequent tyrosinase activity and melanin synthesis.

Quantitative Data Summary

| Compound | Biological Effect | Cell Line / Model | Quantitative Data | Reference |

| This compound (in cationic niosomes) | Tyrosinase Activity Induction | B16F10 Melanoma Cells | 1.42 and 1.70-fold increase compared to control | [14] |

| Myristic Acid | Anti-inflammatory Effect (Acute) | TPA-induced ear edema in mice | ED50 = 62 mg/kg | [19] |

| Myristic Acid | Anti-inflammatory Effect (Chronic) | TPA-induced ear edema in mice | ED50 = 77 mg/kg | [19] |

Detailed Experimental Methodologies

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, based on published literature, the general methodologies for key experiments are outlined below.

Melanin Content and Tyrosinase Activity Assay[11][20][21][22]

-

Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound (solubilized in an appropriate vehicle, e.g., DMSO) for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

-

Melanin Quantification: The melanin content in the cell lysate is quantified by measuring the absorbance at approximately 405 nm. The values are often normalized to the total protein content of the lysate.

-

Tyrosinase Activity: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase. The formation of dopachrome is measured spectrophotometrically at around 475 nm. The activity is normalized to the total protein content.

Cardiomyocyte Hypertrophy Assay[23][24][25][26]

-

Cell Isolation and Culture: Primary neonatal or adult ventricular cardiomyocytes are isolated from rats or mice. Alternatively, a cell line such as H9c2 can be used.

-

Treatment: Cardiomyocytes are treated with myristate (complexed with BSA) for a defined duration (e.g., 24-48 hours).

-

Assessment of Hypertrophy:

-

Cell Size Measurement: Cells are fixed and stained with phalloidin (to visualize actin filaments) or other cellular markers. The cell surface area is then measured using imaging software.

-

Protein Synthesis: The rate of protein synthesis can be measured by the incorporation of radiolabeled amino acids (e.g., [3H]-leucine).

-

Gene Expression: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC), is quantified by qRT-PCR or Western blotting.

-

Mitochondrial Fragmentation Assay[13][16][27][28]

-

Cell Culture and Staining: Cardiomyocytes or other relevant cell types are cultured on glass-bottom dishes. Mitochondria are visualized by staining with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or by transfection with a mitochondria-targeted fluorescent protein.

-

Treatment: Cells are treated with myristate for the desired time.

-

Imaging: Live-cell or fixed-cell imaging is performed using a fluorescence or confocal microscope.

-

Quantification: The degree of mitochondrial fragmentation is quantified using image analysis software. This can involve measuring the aspect ratio of mitochondria (length to width) or using specialized plugins to classify mitochondrial morphology (e.g., fragmented, tubular).

Conclusion

The mechanism of action of this compound in biological systems is predominantly indirect, mediated by its hydrolysis to myristic acid. The subsequent utilization of myristate in protein N-myristoylation is a fundamental process that impacts the localization and function of a multitude of signaling proteins. The involvement of myristate in modulating key signaling pathways such as TLR4-mediated inflammation, MUL1-dependent cardiomyocyte hypertrophy, and melanogenesis highlights its diverse biological relevance. Further research is warranted to elucidate the direct effects of this compound, if any, and to expand upon the quantitative understanding of its influence on these and other cellular processes. This guide provides a foundational understanding for scientists and professionals in the field of drug development and cellular biology.

References

- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristoylation - Wikipedia [en.wikipedia.org]

- 5. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of Saccharomyces cerevisiae N-myristoyltransferase with bound myristoylCoA and peptide provide insights about substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Inactivation of mitochondrial MUL1 E3 ubiquitin ligase deregulates mitophagy and prevents diet-induced obesity in mice [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. MUL1 acts in parallel to the PINK1/parkin pathway in regulating mitofusin and compensates for loss of PINK1/parkin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved quantitative approach for the assessment of mitochondrial fragmentation in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scitovation.com [scitovation.com]

- 17. mdpi.com [mdpi.com]

- 18. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial outer-membrane E3 ligase MUL1 ubiquitinates ULK1 and regulates selenite-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Methyl Myristate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl myristate in a wide array of common organic solvents. This compound, the methyl ester of myristic acid, is a fatty acid ester with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its solubility characteristics are crucial for formulation development, reaction chemistry, and purification processes. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its long hydrocarbon chain and ester functional group, is a non-polar to weakly polar compound. Consequently, it exhibits good solubility in a range of non-polar and moderately polar organic solvents, while being virtually insoluble in highly polar solvents like water.

Quantitative Solubility Data

While comprehensive quantitative data on the solubility of this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, the following table summarizes the available information. Many sources describe this compound as "miscible" or "soluble" in various solvents, indicating that it dissolves in all proportions or to a significant extent at ambient temperatures.

| Solvent | Chemical Class | Polarity (Dielectric Constant at 20°C) | Solubility/Miscibility at Ambient Temperature | Quantitative Data ( g/100 mL) | Source Citation(s) |

| Alcohols | |||||

| Methanol | Polar Protic | 32.7 | Soluble | Slightly Soluble | [1] |

| Ethanol | Polar Protic | 24.5 | Miscible | 100 mg/mL (temperature not specified) | [2] |

| Ketones | |||||

| Acetone | Polar Aprotic | 20.7 | Miscible | Miscible | [2][3] |

| Ethers | |||||

| Diethyl Ether | Non-polar | 4.3 | Miscible | Miscible | [2][3] |

| Hydrocarbons | |||||

| Hexane | Non-polar | 1.9 | Soluble | - | |

| Toluene | Non-polar | 2.4 | Soluble | - | |

| Chlorinated Solvents | |||||

| Chloroform | Non-polar | 4.8 | Soluble | Sparingly Soluble | [1] |

| Esters | |||||

| Ethyl Acetate | Moderately Polar | 6.0 | Soluble | - | |

| Amides | |||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Soluble | 30 mg/mL (temperature not specified) | |

| Sulfoxides | |||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Soluble | 100 mg/mL (temperature not specified) | [2] |

| Oils | |||||

| Fixed Oils | Non-polar | - | Soluble | Soluble | [1] |

| Water | |||||

| Water | Highly Polar | 80.1 | Insoluble | Insoluble | [1][2][3] |

Note: The term "miscible" implies that the two liquids are soluble in each other in all proportions. "Soluble" indicates that a significant amount of solute dissolves in the solvent, but they may not be miscible in all proportions. "Slightly" or "sparingly" soluble suggests a lower level of solubility. The quantitative data provided should be used with caution as the experimental conditions, particularly temperature, were not always specified.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be carried out using several established methods. The most common and straightforward is a variation of the shake-flask method, adapted for liquid-liquid systems, often referred to as a miscibility test.

Method 1: Visual Miscibility Test (Qualitative)

This method is suitable for a rapid, qualitative assessment of whether two liquids are miscible at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders

-

Constant temperature bath or block

Procedure:

-

To a clean, dry test tube, add a known volume of the solvent (e.g., 5 mL).

-

Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Incrementally add known volumes of this compound to the solvent. After each addition, stopper the test tube and vortex or shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

If the mixture remains a single, clear phase after vigorous mixing and settling, the two liquids are considered miscible in that proportion.

-

Continue adding this compound until it constitutes a significant portion of the total volume (e.g., a 1:1 ratio with the solvent) to confirm complete miscibility. If at any point two phases are observed, the liquids are considered immiscible or partially miscible.

Method 2: Isothermal Titration for Quantitative Solubility

This method can be used to determine the saturation point of this compound in a solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature circulating bath

-

Calibrated burette or syringe pump for precise additions

-

Analytical balance

Procedure:

-

Add a precisely weighed amount of the solvent to the jacketed glass vessel.

-

Circulate fluid from the constant temperature bath through the jacket of the vessel to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Begin stirring the solvent at a constant rate.

-

Slowly titrate the this compound into the solvent from the burette or syringe pump at a constant, slow rate.

-

Continuously observe the solution for the first sign of persistent cloudiness or the formation of a second phase that does not disappear with mixing. This is the saturation point.

-

Record the volume of this compound added.

-

Calculate the solubility in grams of this compound per 100 g of solvent or other desired units.

Method 3: Gravimetric Determination of Saturated Solution Composition (for partially miscible systems)

This method is more rigorous and suitable for determining the precise composition of each phase in a partially miscible system at equilibrium.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Jacketed, sealed glass vessel with vigorous stirring mechanism

-

Constant temperature circulating bath

-

Centrifuge (if necessary for phase separation)

-

Separatory funnel

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

Procedure:

-

Add an excess amount of this compound to a known amount of the solvent in the jacketed vessel.

-

Seal the vessel and equilibrate the mixture at the desired temperature for an extended period (e.g., 24-48 hours) with continuous, vigorous stirring to ensure equilibrium is reached.

-

Stop the stirring and allow the two phases to separate. If separation is slow, the mixture can be centrifuged.

-

Carefully sample a known weight of each phase using a syringe, taking care not to disturb the interface.

-

Prepare standard solutions of this compound in the solvent of known concentrations.

-

Analyze the samples of each phase and the standard solutions by GC to determine the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase.

-

Construct a calibration curve from the standard solutions to quantify the results from the phase samples.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by quantitative analysis.

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental work is encouraged to expand the quantitative solubility data across a broader range of solvents and temperatures to facilitate more precise applications in research and development.

References

Spectroscopic data (NMR, IR, Mass Spec) of methyl myristate for identification.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl myristate, a saturated fatty acid methyl ester. The information enclosed is intended to aid in the identification and characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, data summaries, and visual aids are presented to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | -O-CH ₃ |

| 2.30 | Triplet | 2H | -CH ₂-C(=O)O- |

| 1.62 | Quintet | 2H | -CH ₂-CH₂-C(=O)O- |

| 1.26 | Multiplet | 20H | -(CH ₂)₁₀- |

| 0.88 | Triplet | 3H | CH ₃-(CH₂)₁₁- |

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C =O |

| 51.4 | -O-C H₃ |

| 34.1 | -C H₂-C(=O)O- |

| 31.9 | -(C H₂)n- |

| 29.7 | -(C H₂)n- |

| 29.6 | -(C H₂)n- |

| 29.5 | -(C H₂)n- |

| 29.4 | -(C H₂)n- |

| 29.3 | -(C H₂)n- |

| 29.2 | -(C H₂)n- |

| 25.1 | -C H₂-CH₂-C(=O)O- |

| 22.7 | C H₃-C H₂- |

| 14.1 | C H₃-CH₂- |

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (asymmetric, CH₂) |

| 2853 | Strong | C-H stretch (symmetric, CH₂) |

| 1743 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (CH₂) |

| 1170 | Strong | C-O stretch (ester) |

Data sourced from publicly available spectral databases.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 242 | Low | [M]⁺ (Molecular Ion) |

| 211 | Medium | [M - OCH₃]⁺ |

| 199 | Low | [M - C₃H₇]⁺ |

| 143 | Medium | [C₈H₁₅O₂]⁺ |

| 87 | High | [CH₃OC(=O)CH₂CH₂]⁺ |

| 74 | Very High (Base Peak) | [CH₃OC(=O)H₂]⁺ (McLafferty rearrangement) |

Data sourced from publicly available spectral databases.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)[3]

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition: [5]

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., inverse-gated decoupling to minimize the Nuclear Overhauser Effect for quantitative analysis).[5]

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds.[5]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.[5]

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis.

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.[6]

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.

-

Helium carrier gas.

-

Appropriate solvent for sample dilution (e.g., hexane or dichloromethane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C and hold for several minutes.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument control software.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (e.g., NIST, Wiley) for confirmation.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

- 1. This compound(124-10-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.sciepub.com [pubs.sciepub.com]

- 4. scispace.com [scispace.com]

- 5. bch.ro [bch.ro]

- 6. researchgate.net [researchgate.net]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fatty Acid Methyl Ester (FAME) Composition of Natural Oils for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the fatty acid methyl ester (FAME) composition of various natural oils. It is designed for researchers, scientists, and professionals in drug development who are interested in the chemical makeup of these oils and their potential biological activities. This document details the experimental protocols for FAME analysis and presents the quantitative data in a clear, comparative format.

Introduction to Fatty Acids and Natural Oils

Natural oils are complex mixtures of triglycerides, which are esters derived from glycerol and three fatty acids. The specific fatty acid composition of an oil determines its physical properties and its physiological effects. Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated.[1] The analysis of fatty acid composition is crucial for understanding the nutritional value, stability, and potential therapeutic applications of natural oils. For analytical purposes, the fatty acids in triglycerides are typically converted to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.[2]

Quantitative FAME Composition of Common Natural Oils

The following tables summarize the typical FAME composition of several common natural oils. It is important to note that the exact composition can vary depending on factors such as the plant variety, growing conditions, and processing methods.[3][4]

Table 1: FAME Composition of Common Vegetable Oils (% of Total Fatty Acids)

| Fatty Acid | Canola Oil[5][6][7][8] | Corn Oil[2][9][10][11] | Flaxseed Oil[12][13][14][15] | Olive Oil | Peanut Oil[3][16][17][18] | Sesame Oil | Soybean Oil[1][4][19][20][21] | Sunflower Oil[22][23][24][25] |

| Saturated | ||||||||

| Palmitic (C16:0) | 4.0 - 5.0 | 11.0 - 13.0 | 6.0 - 7.0 | 7.5 - 20.0 | 9.3 - 13.0 | 7.9 - 12.0 | 10.0 - 11.0 | 5.0 - 7.6 |

| Stearic (C18:0) | 1.5 - 2.5 | 2.0 - 3.3 | 3.4 - 4.6 | 0.5 - 5.0 | 1.1 - 3.6 | 4.8 - 6.1 | 4.0 | 2.7 - 6.5 |

| Arachidic (C20:0) | 0.5 - 0.7 | 0.3 - 0.7 | 0.1 - 0.2 | 0.0 - 0.6 | 0.3 - 2.4 | 0.3 - 0.4 | <0.5 | 0.2 - 0.3 |

| Behenic (C22:0) | 0.2 - 0.3 | <0.5 | 0.1 - 0.2 | 0.0 - 0.2 | 1.8 - 4.4 | <0.3 | <0.5 | 0.3 - 1.5 |

| Lignoceric (C24:0) | <0.2 | <0.2 | <0.2 | 0.0 - 0.2 | 0.4 - 1.9 | <0.1 | <0.5 | <0.2 |

| Monounsaturated | ||||||||

| Oleic (C18:1) | 55.0 - 65.0 | 24.0 - 42.0 | 17.5 - 22.6 | 55.0 - 83.0 | 35.6 - 58.3 | 35.0 - 50.0 | 23.0 | 14.0 - 39.4 |

| Polyunsaturated | ||||||||

| Linoleic (C18:2) | 20.0 - 25.0 | 34.0 - 59.0 | 12.5 - 17.0 | 3.5 - 21.0 | 20.9 - 43.2 | 35.0 - 50.0 | 51.0 - 57.0 | 48.3 - 74.0 |

| α-Linolenic (C18:3) | 8.0 - 10.0 | 0.5 - 1.5 | 53.0 - 57.5 | <1.0 | <0.1 | 0.2 - 0.5 | 7.0 - 10.0 | <0.3 |

Table 2: FAME Composition of Tropical Oils (% of Total Fatty Acids)

| Fatty Acid | Coconut Oil[26][27][28][29][30] | Palm Oil[31][32][33][34][35] |

| Saturated | ||

| Caprylic (C8:0) | 7.0 - 8.0 | - |

| Capric (C10:0) | 5.0 - 7.0 | - |

| Lauric (C12:0) | 45.0 - 53.0 | 0.1 - 0.5 |

| Myristic (C14:0) | 16.0 - 21.0 | 1.0 - 1.5 |

| Palmitic (C16:0) | 7.5 - 10.2 | 44.0 - 45.0 |

| Stearic (C18:0) | 2.0 - 4.0 | 4.0 - 5.0 |

| Monounsaturated | ||

| Oleic (C18:1) | 5.0 - 10.0 | 39.0 - 40.0 |

| Polyunsaturated | ||

| Linoleic (C18:2) | 1.0 - 2.5 | 10.0 - 11.0 |

Experimental Protocols for FAME Analysis

The standard method for analyzing the fatty acid composition of natural oils involves a two-step process: transesterification of the triglycerides to FAMEs, followed by analysis using gas chromatography with a flame ionization detector (GC-FID).

Transesterification of Triglycerides to FAMEs

This process, also known as esterification, converts the fatty acids from their glycerol backbone into methyl esters. There are two common methods: base-catalyzed and acid-catalyzed transesterification.

3.1.1. Base-Catalyzed Transesterification (e.g., using KOH in Methanol)

This is a rapid method suitable for oils with low free fatty acid content.

-

Reagents:

-

Potassium hydroxide (KOH) in methanol (e.g., 2 M)

-

n-Hexane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Weigh approximately 50-100 mg of the oil sample into a screw-cap test tube.

-

Add 2 mL of n-hexane to dissolve the oil.

-

Add 0.2 mL of 2 M methanolic KOH solution.

-

Cap the tube tightly and vortex for 2 minutes at room temperature.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Transfer the upper layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-FID analysis.

-

3.1.2. Acid-Catalyzed Transesterification (e.g., using BF₃ in Methanol)

This method is suitable for oils with higher free fatty acid content as it esterifies both free fatty acids and triglycerides.

-

Reagents:

-

Boron trifluoride (BF₃) in methanol (12-14% w/v)

-

n-Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Weigh approximately 50-100 mg of the oil sample into a screw-cap test tube.

-

Add 2 mL of 12-14% BF₃-methanol solution.

-

Cap the tube tightly and heat in a water bath at 60-100°C for 5-10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex the tube for 1 minute.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Transfer the upper layer to a clean vial containing anhydrous sodium sulfate.

-

The sample is now ready for GC-FID analysis.

-

Gas Chromatography (GC-FID) Analysis of FAMEs

GC-FID is the most common technique for separating and quantifying FAMEs.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a FAMEWAX).

-

-

Typical GC-FID Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/minute, hold for 5 minutes.

-

Ramp to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 or 100:1

-

-

Quantification:

-

FAMEs are identified by comparing their retention times to those of a known FAME standard mixture.

-

Quantification is typically performed by area normalization, where the area of each peak is expressed as a percentage of the total area of all fatty acid peaks. For more accurate quantification, an internal standard (e.g., C17:0 or C19:0 methyl ester) can be used.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for FAME Analysis

The following diagram illustrates the general workflow for the analysis of FAMEs from natural oils.

Logical Relationship of Fatty Acids to Cellular Signaling

Fatty acids derived from natural oils are not only sources of energy but also act as important signaling molecules that can modulate various cellular processes. This is of particular interest in drug development, as these pathways can be targeted for therapeutic intervention.

Role of Fatty Acids in Cellular Signaling Pathways

Fatty acids released from the diet can act as signaling molecules, influencing a variety of cellular functions.[36] This is a critical area of research for drug development, as understanding these pathways can lead to new therapeutic targets.

-

Eicosanoid Synthesis: Polyunsaturated fatty acids, particularly arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid), are precursors to eicosanoids. These are potent signaling molecules that include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation. The balance between omega-3 and omega-6 derived eicosanoids can significantly impact inflammatory responses.

-

Protein Kinase and G-Protein Modulation: Free fatty acids can directly modulate the activity of key signaling proteins such as protein kinase C (PKC) and G-proteins.[36] This can affect a wide range of downstream cellular processes, including cell growth, differentiation, and apoptosis.

-

Nuclear Receptor Activation: Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[37] Activation of PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.

-

Palmitic Acid and Inflammation: Palmitic acid, a common saturated fatty acid, has been shown to act as a signaling molecule that can promote inflammatory responses in macrophages through pathways involving Toll-like receptors (TLRs).[38][39][40][41] This has implications for metabolic diseases such as insulin resistance.[39]

-

Membrane Receptors: Long-chain fatty acids can also signal through membrane receptors like CD36 and G protein-coupled receptors FFAR1 and FFAR4, which are involved in nutrient uptake and metabolic regulation.[42]

Conclusion

The fatty acid composition of natural oils is a key determinant of their biological properties. This guide provides a foundational understanding of the FAME profiles of common oils, the experimental methods for their analysis, and the involvement of their constituent fatty acids in critical cellular signaling pathways. This information serves as a valuable resource for researchers and professionals in the field of drug development, providing a basis for further investigation into the therapeutic potential of natural oils and their components.

References

- 1. Soybean Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Food uses and health effects of corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Fatty acid composition: Quality of Canadian soybean oilseed-type 2022 [grainscanada.gc.ca]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. Food safety and health effects of canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapeseed oil - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Corn Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Corn oil - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Linseed oil - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Is Peanut Oil Healthy? The Surprising Truth [healthline.com]

- 17. Peanut oil - Wikipedia [en.wikipedia.org]

- 18. tarlabitkileridernegi.org [tarlabitkileridernegi.org]

- 19. researchgate.net [researchgate.net]

- 20. Soybean Oil Health Benefits | Nutritional Insights| Soy Connection [soyconnection.com]

- 21. Soybean oil - Wikipedia [en.wikipedia.org]

- 22. Sunflower oil - Wikipedia [en.wikipedia.org]

- 23. sunflowernsa.com [sunflowernsa.com]

- 24. Sunflower Oil Fatty Acid Profiles [sunflowernsa.com]

- 25. biomedres.us [biomedres.us]

- 26. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]

- 27. lipid.org [lipid.org]

- 28. quora.com [quora.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Coconut Oil • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 31. oilpalmblog.wordpress.com [oilpalmblog.wordpress.com]

- 32. What is the fatty acid composition of palm oil and its associated products?_Palm Oil Extraction FAQ [palmoilextractionmachine.com]

- 33. researchgate.net [researchgate.net]

- 34. extension.okstate.edu [extension.okstate.edu]

- 35. Biological and Nutritional Properties of Palm Oil and Palmitic Acid: Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Palmitic acid is an intracellular signaling molecule involved in disease development - ProQuest [proquest.com]

- 41. mdpi.com [mdpi.com]

- 42. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

The Discovery and Enduring Significance of Myristic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of myristic acid and its esters. From its initial isolation in the mid-19th century to its contemporary role in intricate cellular signaling pathways, myristic acid has transitioned from a simple fatty acid to a key molecule of interest in biochemistry and drug development. This document details the historical context of its discovery, outlines the progression of synthetic methodologies for its esters, and delves into the critical biological process of N-myristoylation. Detailed experimental protocols for the isolation of myristic acid and the synthesis of its esters are provided, alongside a quantitative summary of its natural abundance and physicochemical properties. Signaling pathways involving myristoylated proteins, crucial in cellular function and disease, are visually represented to facilitate a deeper understanding of their complex mechanisms.

Discovery and Early History of Myristic Acid

Myristic acid, systematically known as tetradecanoic acid, was first isolated in 1841 by the Scottish chemist Lyon Playfair.[1][2] He successfully extracted this 14-carbon saturated fatty acid from the seeds of the nutmeg tree, Myristica fragrans, from which the acid derives its name.[1][2] Initially, it was identified as a component of nutmeg butter, where it exists predominantly as the triglyceride, trimyristin.[2]

Early research focused on characterizing its physical and chemical properties. It was established to be a white, crystalline solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and ether.[3] The principal sources of myristic acid were identified as coconut oil, palm kernel oil, and butterfat, in addition to its initial discovery in nutmeg.[2][4]

Myristic Acid Esters: A History of Synthesis

The synthesis of esters of myristic acid has a history rooted in the foundational principles of organic chemistry and has evolved with the advent of new catalytic methods.

Early Methods: Fischer-Speier Esterification

One of the earliest and most fundamental methods for synthesizing esters is the Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895.[5][6] This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5] This reversible reaction was the cornerstone for the initial synthesis of simple myristate esters like methyl myristate and ethyl myristate in laboratory settings.[7][8]

Modern Synthetic Approaches

While Fischer-Speier esterification remains a valuable method, the demand for more efficient, selective, and environmentally benign processes has led to the development of advanced synthetic techniques.

-

Enzymatic Esterification: The use of lipases as biocatalysts for ester synthesis has gained significant traction. This method offers high selectivity and operates under milder reaction conditions, reducing the formation of byproducts.[9]

-

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the esterification of myristic acid, significantly reducing reaction times and often improving yields compared to conventional heating methods.[10]

These modern approaches are now widely used in the industrial production of myristic acid esters, such as isopropyl myristate, which is extensively used in the cosmetic and pharmaceutical industries as an emollient and penetration enhancer.[11]

Biological Significance: The Discovery of N-Myristoylation

The biological importance of myristic acid extends far beyond its role as a simple lipid. A pivotal discovery in the 1980s revealed its crucial function in a post-translational modification process known as N-myristoylation.

In 1982, K. Titani and his colleagues identified that the catalytic subunit of cAMP-dependent protein kinase was modified by the covalent attachment of a myristoyl group to its N-terminal glycine residue. This discovery opened a new field of study into the role of lipid modifications in protein function.

N-myristoylation is a co- and post-translational modification catalyzed by the enzyme N-myristoyltransferase (NMT).[12] This enzyme transfers a myristoyl group from myristoyl-CoA to the N-terminal glycine of a wide range of eukaryotic and viral proteins.[12] This irreversible modification facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions, playing a critical role in a multitude of signaling pathways.[12][13]

Key Signaling Pathways Involving Myristoylated Proteins

N-myristoylation is integral to the function of numerous proteins involved in cellular signaling, including those implicated in cancer and apoptosis.

Src Family Kinases (SFKs)

Src family kinases are a group of non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival.[12] The myristoylation of the N-terminal glycine of Src is essential for its localization to the plasma membrane, a prerequisite for its kinase activity and downstream signaling.[12] Dysregulation of Src activity is a hallmark of many cancers, making NMT an attractive therapeutic target.[12]

G-Protein Alpha Subunits

Heterotrimeric G-proteins are crucial components of signal transduction pathways that transmit signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The α-subunits of the Gi/Go family of G-proteins are N-myristoylated.[14] This lipid modification is essential for their membrane association and their interaction with the βγ-subunits, which is critical for proper signal transduction.[14][15]

Apoptosis